molecular formula C6H11ClO2S B2911487 (3-Methylcyclobutyl)methanesulfonyl chloride CAS No. 2103946-11-6

(3-Methylcyclobutyl)methanesulfonyl chloride

Cat. No.: B2911487
CAS No.: 2103946-11-6
M. Wt: 182.66
InChI Key: JSBMTAFKYHHCGC-UHFFFAOYSA-N
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Description

(3-Methylcyclobutyl)methanesulfonyl chloride, is a chemical compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylcyclobutyl)methanesulfonyl chloride typically involves the reaction of (3-methylcyclobutyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

(3methylcyclobutyl)methanol+SOCl2(3methylcyclobutyl)methanesulfonylchloride+HCl+SO2(3-methylcyclobutyl)methanol + SOCl2 \rightarrow this compound + HCl + SO2 (3−methylcyclobutyl)methanol+SOCl2→(3−methylcyclobutyl)methanesulfonylchloride+HCl+SO2

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(3-methylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.

    Reduction Reactions: The major products are sulfides or thiols.

    Oxidation Reactions: The major products are sulfonic acids or sulfonates.

Scientific Research Applications

(3-methylcyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing compounds.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for further functionalization.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (3-methylcyclobutyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, where nucleophiles replace the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (3-methylcyclobutyl)methanesulfonic acid
  • (3-methylcyclobutyl)methanesulfonate esters
  • (3-methylcyclobutyl)methanesulfonamide

Uniqueness

(3-methylcyclobutyl)methanesulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Unlike its similar compounds, which may have limited reactivity, the sulfonyl chloride group in this compound allows for a wide range of nucleophilic substitution reactions, making it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

(3-methylcyclobutyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c1-5-2-6(3-5)4-10(7,8)9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBMTAFKYHHCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2103946-11-6
Record name (3-methylcyclobutyl)methanesulfonyl chloride
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